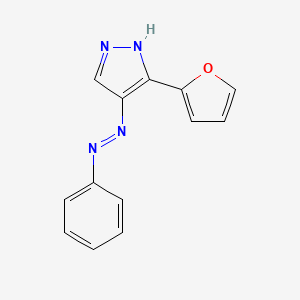

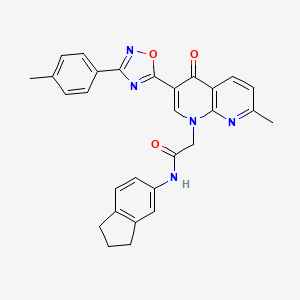

3-(2-furyl)-4H-pyrazol-4-one N-phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Derivatives

- The compound and its derivatives have been involved in the synthesis of functionalized pyrazole, pyrazolyl-azole, and pyrazolo[3,4-d]pyridazine derivatives. These processes involve reactions with keto and ester-hydrazonyl chlorides, leading to acetyl- and ester-pyrazole derivatives. Further reactions with hydrazine yield pyrazolo[3,4-d]pyridazines or pyrazolylhydrazides, which can be transformed into pyrazolylthiadiazole and pyrazolyloxadiazole derivatives through treatment with phenylisothiocyanate and phenylisocyanate respectively (Dawood, Farag, & Abdel‐Aziz, 2006).

Biological Activities

Aryl-furyl substituted pyrazolines and their N-chloroacetyl derivatives have been synthesized and tested for antibacterial activities using the disk-diffusion technique. These compounds demonstrated antibacterial effects at specific concentrations, highlighting their potential in antimicrobial research (Çetin, Cansiz, & Dığrak, 2003).

Additionally, the synthesis and fungitoxic activity of certain derivatives, such as 5-aryl-1-formyl-4,5-dihydro-3-(2-hydroxyphenyl)-1H-pyrazoles, have been explored. These compounds, upon reaction with divalent metal ions, form complexes that exhibit growth-inhibiting activity against several phytopathogenic fungi, suggesting their utility in pest management science (Singh, Sangwan, & Dhindsa, 2000).

Antidepressant and Anticonvulsant Activities

- Some 3-(2-furyl)-pyrazoline derivatives have been synthesized and evaluated for their antidepressant and anticonvulsant activities. Specific derivatives reduced the duration of immobility times in behavioral tests, while others showed protective effects against maximal electroshock seizure and subcutaneous pentylenetetrazole tests. This indicates the potential of these compounds in developing new therapeutic agents for depression and epilepsy (Ozdemir et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[5-(furan-2-yl)-1H-pyrazol-4-yl]-phenyldiazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c1-2-5-10(6-3-1)15-16-11-9-14-17-13(11)12-7-4-8-18-12/h1-9H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSRWDJUBNKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801240196 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338414-22-5 |

Source

|

| Record name | 3-(2-Furanyl)-4H-pyrazol-4-one 2-phenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801240196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2831424.png)

![2-[4-(3-Fluoropropoxy)phenyl]acetonitrile](/img/structure/B2831429.png)

![8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2831430.png)

![4-methoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2831432.png)

![Methyl 2-[(1,5-dimethylpyrazol-4-yl)amino]acetate](/img/structure/B2831437.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2831440.png)

![7-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2831442.png)